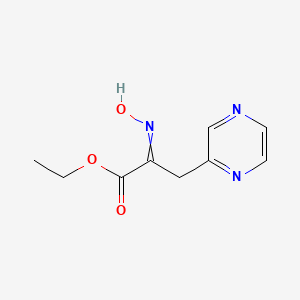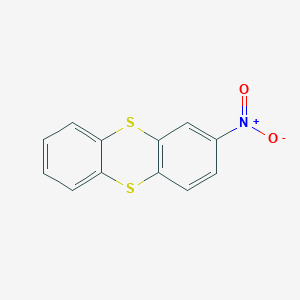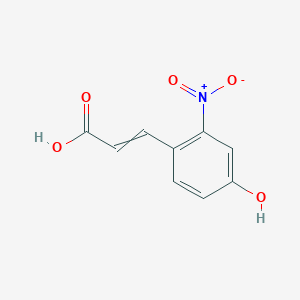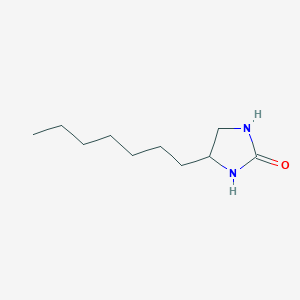
4-Heptylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a heptyl side chain attached to the nitrogen at the 4-position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1,2-diaminoheptane with urea or carbon dioxide can yield this compound. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as zinc chloride or other Lewis acids are commonly employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The heptyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazolidinone oxides, alcohol derivatives, and substituted imidazolidinones .
Aplicaciones Científicas De Investigación
4-Heptylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Imidazolidinones are explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Heptylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparación Con Compuestos Similares
Imidazole: A five-membered ring with two nitrogen atoms, but without the carbonyl group.
Imidazolidine: Similar to imidazolidinone but lacks the carbonyl group.
Benzimidazole: Contains a fused benzene ring with the imidazole ring.
Uniqueness: 4-Heptylimidazolidin-2-one is unique due to its specific substitution pattern and the presence of the heptyl side chain, which imparts distinct chemical and physical properties. This makes it suitable for applications where other imidazole or imidazolidine derivatives may not be effective .
Propiedades
Número CAS |
89457-01-2 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
4-heptylimidazolidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-5-6-7-9-8-11-10(13)12-9/h9H,2-8H2,1H3,(H2,11,12,13) |
Clave InChI |
LDOOAICLDVXHMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CNC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



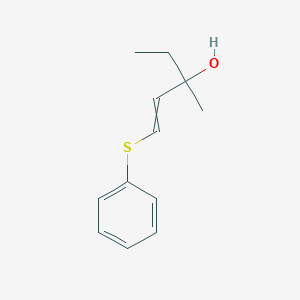
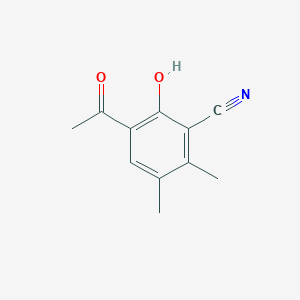
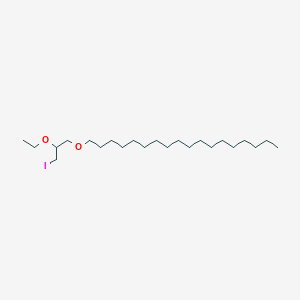
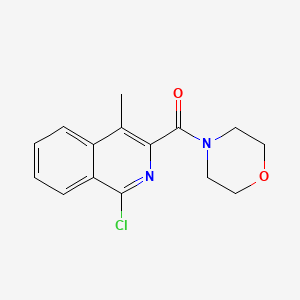

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
